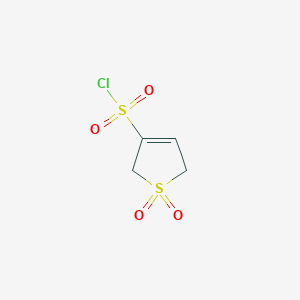

2,5-二氢噻吩-3-磺酰氯 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2,5-dihydrothiophene derivatives involves various methods, including photochemical reactions, pyrolysis, and cheletropic addition of sulfur dioxide to alkenes or alkynes. For instance, Aitken, Cadogan, and Gosney (1994) detailed the preparation and pyrolysis of bi- and tri-cyclic sulfones derived from the photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide with maleic anhydride, highlighting a method to generate complex sulfones containing novel ring systems (Aitken, Cadogan, & Gosney, 1994).

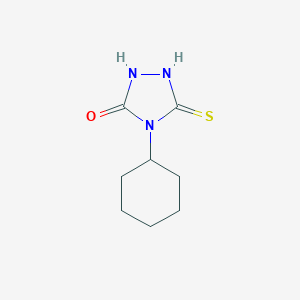

Molecular Structure Analysis

The molecular structure of these compounds often features heterocyclic systems with sulfone (SO2) groups that significantly affect their reactivity and physical properties. Spectroscopic and theoretical studies, such as those by Arjunan et al. (2015), have used FTIR, FT-Raman, and DFT methods to elucidate the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide derivatives, providing detailed insights into their molecular geometry and electron distribution (Arjunan, Thirunarayanan, Durga devi, & Mohan, 2015).

Chemical Reactions and Properties

2,5-Dihydrothiophene derivatives undergo various chemical reactions, including Michael additions, oxidation, and cycloadditions, which significantly influence their chemical properties. For example, Otani et al. (2000) studied the Michael additions of oxygen and sulfur nucleophiles to dihydrothiophene derivatives, highlighting the compound's reactivity towards nucleophilic addition (Otani, Sugihara, Ishii, & Nakayama, 2000).

科学研究应用

磺酰胺衍生物的合成

2,5-二氢噻吩-3-磺酰氯 1,1-二氧化物: 用于合成磺酰胺衍生物。这些衍生物因其广泛的药理特性而显着,包括抗菌、抗病毒和抗糖尿病活性。 该化合物中的磺酰氯基团作为亲电试剂,易于与胺反应生成磺酰胺 .

利尿剂的开发

该化合物在利尿剂的开发中也发挥着重要作用。磺酰胺类利尿剂是一类促进水和电解质排泄的药物,可用于治疗高血压和水肿等疾病。 磺酰基在这些药物的药理活性中起着至关重要的作用 .

农业化学研究

在农业化学研究中,2,5-二氢噻吩-3-磺酰氯 1,1-二氧化物用作合成除草剂和杀虫剂的前体。 磺酰氯部分的反应性允许创建可以破坏不需要的植物和害虫生长的化合物 .

材料科学应用

该化合物在材料科学中得到应用,特别是在合成具有独特性能的聚合物和共聚物方面。 将磺酰基掺入聚合物中可以提高其热稳定性和机械强度 .

电化学传感器开发

研究人员使用2,5-二氢噻吩-3-磺酰氯 1,1-二氧化物开发电化学传感器。 这些传感器可以检测各种生物和化学物质,磺酰基提高了传感器的灵敏度和选择性 .

光伏材料

该化合物的潜在应用也正在探索用于光伏材料。 磺酰基可以促进有机光伏化合物的电子受体性质,这对太阳能电池的效率至关重要 .

安全和危害

作用机制

Target of Action

It is often used as a versatile building block in chemical synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.

Mode of Action

As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in chemical synthesis .

Action Environment

It is known that the compound should be stored at a temperature between 28°c .

属性

IUPAC Name |

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQNDSUSUMJBLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378202 |

Source

|

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112161-61-2 |

Source

|

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)